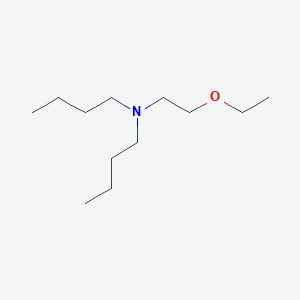
N-Butyl-N-(2-ethoxyethyl)butan-1-amine
Description
N-Butyl-N-(2-ethoxyethyl)butan-1-amine is a tertiary amine featuring a butyl group and a 2-ethoxyethyl substituent attached to the nitrogen atom. The ethoxyethyl group introduces ether functionality, which may enhance solubility in polar solvents and influence reactivity through lone-pair donation.
Properties
CAS No. |
64080-51-9 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
N-butyl-N-(2-ethoxyethyl)butan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-4-7-9-13(10-8-5-2)11-12-14-6-3/h4-12H2,1-3H3 |
InChI Key |
XUAGIKBLRFKBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(2-ethoxyethyl)butan-1-amine typically involves the alkylation of butan-1-amine with 2-ethoxyethyl chloride under basic conditions. The reaction can be represented as follows:
Butan-1-amine+2-ethoxyethyl chloride→this compound+HCl
The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(2-ethoxyethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties
Key Observations :
- Phenethyl vs.
- Chloropropyl Reactivity : The chloropropyl substituent in 36421-15-5 provides a reactive site for nucleophilic substitution, contrasting with the ether group’s stability .
- Propargyl-Aryl vs. Ethoxyethyl : The propargyl-aryl group in Entry 15 () facilitates alkyne-based coupling reactions, while the ethoxyethyl group may participate in acid-catalyzed ether cleavage .
Spectroscopic and Physical Properties
Table 2: Spectroscopic Data Comparison
Key Observations :
- NMR Trends : Propargyl-aryl derivatives exhibit aromatic proton signals (δ 7.30–7.37) absent in aliphatic analogs like the target compound .
- IR Signatures : Ethers (e.g., target compound) show strong C-O-C stretches (~1100 cm⁻¹), while propargyl groups display sp-hybridized C-H stretches (~3300 cm⁻¹) .
Key Observations :
- Chloropropyl derivatives pose higher toxicity risks due to reactive Cl atoms, whereas ethoxyethyl analogs may exhibit lower acute toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


